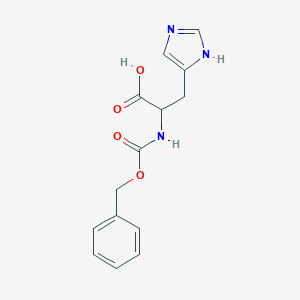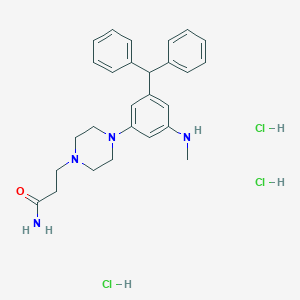![molecular formula C8H8N2O2 B008531 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 106429-58-7](/img/structure/B8531.png)
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as 5-HM-BIO, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the regulation of various cellular processes. By inhibiting GSK-3, 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role in promoting stem cell self-renewal and differentiation, this compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. It has also been found to modulate the activity of various signaling pathways, including the Notch and Hedgehog pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is its relatively short half-life, which requires frequent dosing in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Additionally, further research is needed to fully understand the role of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in stem cell biology and its potential applications in regenerative medicine. Finally, there is a need for more comprehensive studies on the safety and toxicity of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, particularly in animal models.
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research, particularly in the field of stem cell biology. This compound has been found to promote the self-renewal of embryonic stem cells and induce the differentiation of various cell types. It has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells.
Eigenschaften
CAS-Nummer |
106429-58-7 |
|---|---|
Produktname |
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-3,11H,4H2,(H2,9,10,12) |
InChI-Schlüssel |
UBXKTZMRHQPCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CO)NC(=O)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1CO)NC(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

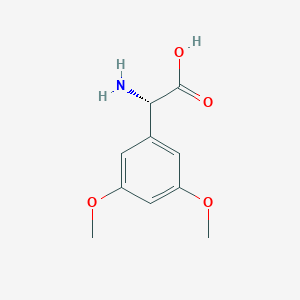
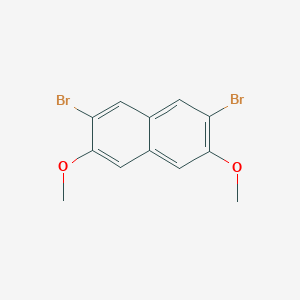
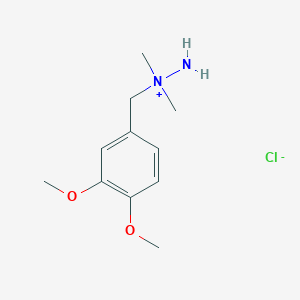
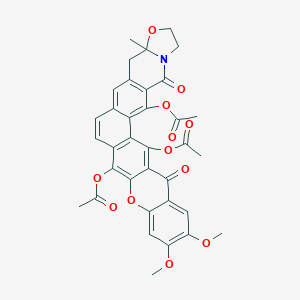

![Formamide, [14C]](/img/structure/B8465.png)
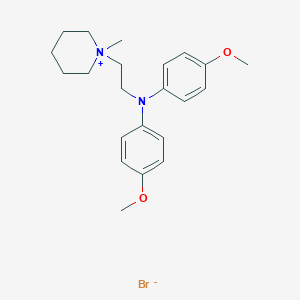
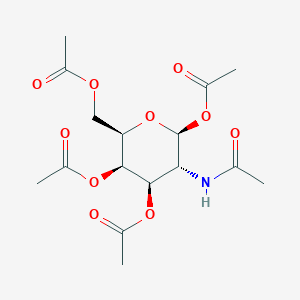
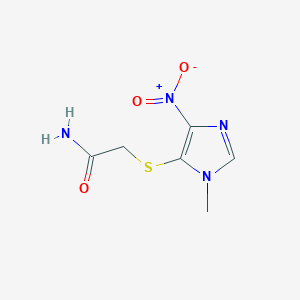


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
